2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
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Overview
Description
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide is a complex organic compound that features a unique structure combining thiadiazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide typically involves multi-step organic reactions. The process begins with the preparation of the thiadiazole and pyridine intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include sulfur sources, amines, and halogenated pyridines. The reaction conditions often require controlled temperatures and the use of solvents such as dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency. The use of automated reactors and purification systems would be essential to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Halogen atoms in the pyridine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific temperatures, solvents, and catalysts.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the pyridine ring.
Scientific Research Applications
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to active sites, inhibiting enzyme activity or modulating receptor function. The specific pathways involved depend on the biological context and the target molecules.
Comparison with Similar Compounds
Similar Compounds
- **2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dichloropyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
- **2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-difluoropyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol-2-yl]acetamide
Uniqueness
The uniqueness of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-[5-({2-[(3,5-dibromopyridin-2-yl)amino]-2-oxoethyl}sulfanyl)-1,3,4-thiadiazol
Properties
Molecular Formula |
C13H10Br2N8O2S4 |
---|---|
Molecular Weight |
598.3 g/mol |
IUPAC Name |
2-[[5-[[2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]-N-(3,5-dibromopyridin-2-yl)acetamide |
InChI |
InChI=1S/C13H10Br2N8O2S4/c14-5-1-6(15)9(17-2-5)18-7(24)3-27-13-23-21-11(29-13)19-8(25)4-26-12-22-20-10(16)28-12/h1-2H,3-4H2,(H2,16,20)(H,17,18,24)(H,19,21,25) |
InChI Key |
FXFXYBIZDUXYSR-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)NC(=O)CSC2=NN=C(S2)NC(=O)CSC3=NN=C(S3)N)Br |
Origin of Product |
United States |
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